molecular formula C9H13BN2O3 B13981852 (3-(3-Ethylureido)phenyl)boronic acid

(3-(3-Ethylureido)phenyl)boronic acid

Cat. No.: B13981852
M. Wt: 208.02 g/mol
InChI Key: AYCPZKQVIWWSMF-UHFFFAOYSA-N
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Description

(3-(3-Ethylureido)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This particular compound features a phenyl ring substituted with a 3-ethylureido group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Ethylureido)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method is the borylation of haloarenes using a palladium-catalyzed reaction. For instance, a haloarene precursor can be reacted with a boronic ester in the presence of a palladium catalyst and a base under mild conditions to yield the desired boronic acid derivative .

Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols. The resulting borate esters can then be hydrolyzed to produce boronic acids . The process is scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-(3-Ethylureido)phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-(3-Ethylureido)phenyl)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules .

Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors. They can form reversible covalent bonds with diols, making them useful in the detection of sugars and other biomolecules .

Industry: In industrial applications, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials. Their ability to form stable complexes with various substrates makes them valuable in catalysis and material science .

Mechanism of Action

The mechanism of action of (3-(3-Ethylureido)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Uniqueness: (3-(3-Ethylureido)phenyl)boronic acid is unique due to the presence of the ethylureido group, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions .

Properties

Molecular Formula

C9H13BN2O3

Molecular Weight

208.02 g/mol

IUPAC Name

[3-(ethylcarbamoylamino)phenyl]boronic acid

InChI

InChI=1S/C9H13BN2O3/c1-2-11-9(13)12-8-5-3-4-7(6-8)10(14)15/h3-6,14-15H,2H2,1H3,(H2,11,12,13)

InChI Key

AYCPZKQVIWWSMF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NCC)(O)O

Origin of Product

United States

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